

# Application Note: Quantitative Analysis of Nicoboxil using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *Nicoboxil*

Cat. No.: *B3419213*

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## Abstract

This application note details a proposed method for the quantitative analysis of **nicoboxil** in pharmaceutical formulations, such as creams and ointments, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation using liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. Due to the absence of a publicly available validated method, this document provides a comprehensive starting point for method development and validation, including expected quantitative parameters and a predicted mass fragmentation pattern.

## Introduction

**Nicoboxil**, the 2-butoxyethyl ester of nicotinic acid, is a common active ingredient in topical pharmaceutical preparations, valued for its vasodilating properties that induce a warming sensation and increase blood flow. Accurate and reliable quantification of **nicoboxil** in these formulations is crucial for ensuring product quality, stability, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust analytical technique for this purpose, providing high selectivity and sensitivity. This application note presents a detailed protocol for the determination of **nicoboxil**, designed to guide researchers and drug development professionals in establishing a validated analytical method.

## Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation pattern of **nicoboxil** under electron ionization (EI) is fundamental for developing a selective MS method. Based on the principles of mass spectrometry, the fragmentation of **nicoboxil** (Molecular Weight: 223.27 g/mol ) is anticipated to proceed via cleavage of the ester linkage and fragmentation of the butoxyethyl side chain.

A proposed fragmentation pathway is illustrated below:

Caption: Predicted Electron Ionization fragmentation of **nicoboxil**.

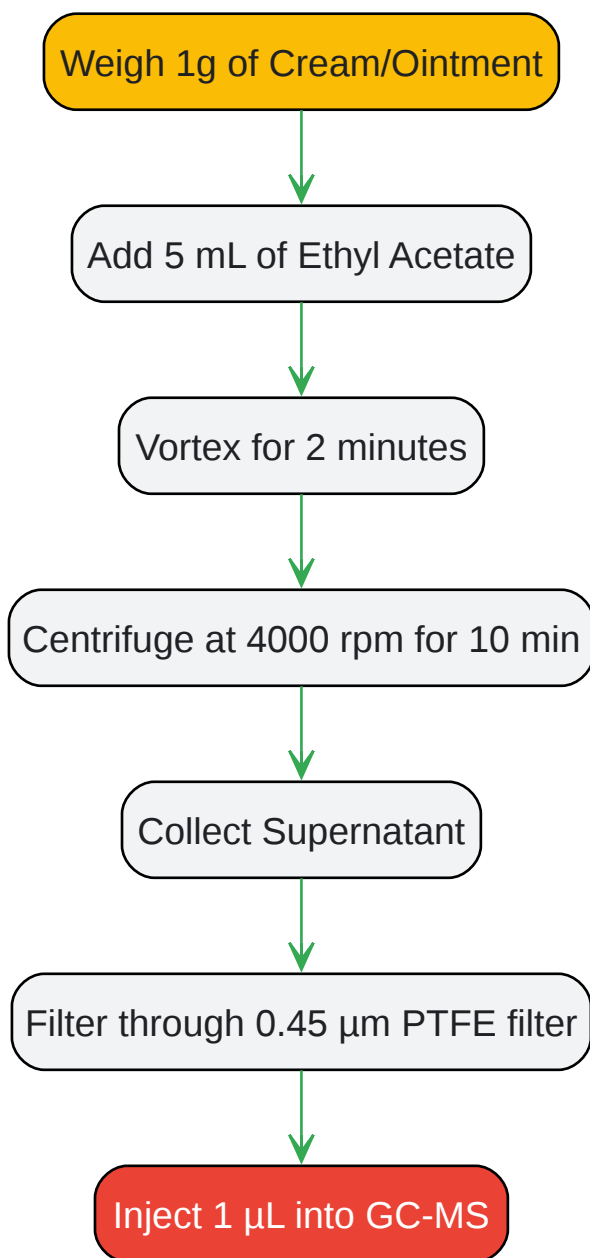
Based on this predicted fragmentation, the following ions are proposed for method development:

Ion Type	Predicted m/z	Role in Analysis
Quantifier	123	Represents the stable nicotinoyl cation, expected to be abundant.
Qualifier 1	106	A key fragment from the nicotinic acid moiety.
Qualifier 2	78	Represents the pyridine ring, confirming the core structure.
Qualifier 3	57	Represents the butyl group from the side chain.

## Experimental Protocol

### Sample Preparation: Liquid-Liquid Extraction for Cream/Ointment

This protocol is designed for the extraction of **nicoboxil** from a semi-solid pharmaceutical matrix.



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Caption: Workflow for **nicoboxil** extraction from a cream or ointment.

Detailed Steps:

- Sample Weighing: Accurately weigh approximately 1.0 g of the **nicoboxil**-containing cream or ointment into a 15 mL centrifuge tube.

- **Solvent Addition:** Add 5.0 mL of ethyl acetate to the centrifuge tube. Ethyl acetate is chosen for its ability to dissolve **nicoboxil** and its immiscibility with aqueous components of some cream bases.
- **Extraction:** Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of **nicoboxil** into the organic solvent.
- **Phase Separation:** Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the solid and aqueous components of the matrix.
- **Collection:** Carefully transfer the upper organic supernatant to a clean vial.
- **Filtration:** Filter the extract through a 0.45 µm PTFE syringe filter into a GC autosampler vial.
- **Analysis:** The sample is now ready for injection into the GC-MS system.

## GC-MS Instrumentation and Conditions

The following are proposed starting conditions for the GC-MS analysis of **nicoboxil**.

Optimization may be required based on the specific instrumentation and sample matrix.

Parameter	Proposed Value
Gas Chromatograph	
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume	1 µL
Inlet Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	- Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions	m/z 123 (Quantifier), 106, 78, 57 (Qualifiers)
Dwell Time	100 ms per ion

## Expected Quantitative Data and Method Performance

The following table summarizes the expected performance characteristics of this method. These values should be established during formal method validation.

Parameter	Expected Range/Value
Retention Time	8 - 12 minutes
Linearity ( $r^2$ )	$\geq 0.995$
Calibration Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.5 - 2.0 $\mu\text{g/mL}$
Precision (%RSD)	$< 15\%$
Accuracy (% Recovery)	85 - 115%

## Conclusion

The proposed GC-MS method provides a detailed framework for the selective and sensitive quantification of **nicoboxil** in pharmaceutical formulations. The outlined sample preparation protocol is designed for efficient extraction from complex semi-solid matrices. The predicted fragmentation pattern and suggested instrumental parameters offer a solid foundation for method development and subsequent validation. This application note serves as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.

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